molecular formula C10H18N2O2 B3213025 N-(2-oxopiperidin-3-yl)pivalaMide CAS No. 1110662-33-3

N-(2-oxopiperidin-3-yl)pivalaMide

Cat. No.: B3213025
CAS No.: 1110662-33-3
M. Wt: 198.26 g/mol
InChI Key: PKJVMTFIBOCHEH-UHFFFAOYSA-N
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Description

Contextual Background of the Chemical Compound's Research Significance

The significance of N-(2-oxopiperidin-3-yl)pivalamide in research is intrinsically linked to the therapeutic importance of the molecules it helps to create. The 2-oxopiperidine motif is a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds. This structural unit can interact with various biological targets, and its derivatives have been explored for a range of therapeutic applications.

The primary driver for research involving this compound is its utility in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa. Apixaban is a widely prescribed anticoagulant used for the prevention and treatment of thromboembolic disorders. The efficient construction of Apixaban's complex molecular architecture relies on key intermediates, with this compound serving as a significant precursor to a core fragment of the final drug molecule. google.com

Overview of Historical and Current Research Trajectories Pertaining to this compound

Historically, research trajectories involving this compound have been dominated by process chemistry and patent literature focused on optimizing the synthesis of Apixaban. google.comgoogle.com Early research efforts were centered on developing scalable and cost-effective methods to produce this intermediate with high purity, a critical aspect of pharmaceutical manufacturing.

Current research continues to explore more efficient and greener synthetic routes to this compound and its derivatives. This includes the investigation of novel catalytic systems and reaction conditions to improve yields, reduce waste, and simplify purification processes. Furthermore, the broader class of 2-oxopiperidin-3-yl derivatives is being investigated in medicinal chemistry for applications beyond anticoagulation, including the development of anticancer agents and inhibitors of other enzymes. bldpharm.com This ongoing research underscores the continued importance of understanding the synthesis and reactivity of key building blocks like this compound.

Scope and Objectives of Academic Research on this compound

The scope of academic research on this compound is primarily centered on its application as a synthon, or building block, in organic synthesis. The main objectives of this research can be summarized as follows:

Process Optimization for Industrial-Scale Production: Research is also directed towards making the synthesis of this intermediate amenable to large-scale industrial production. This involves focusing on factors such as cost-effectiveness, safety, and environmental impact.

Exploration of its Utility in the Synthesis of Bioactive Molecules: Beyond its established role in Apixaban synthesis, researchers are interested in utilizing this compound as a scaffold to generate libraries of new chemical entities for drug discovery programs. The aim is to explore the potential of its derivatives against a range of biological targets.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1110662-33-3 howeipharm.combldpharm.com
Molecular Formula C10H18N2O2 bldpharm.com
Molecular Weight 198.26 g/mol bldpharm.com
SMILES Code O=C1NCCCC1NC(C(C)(C)C)=O bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-N-(2-oxopiperidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJVMTFIBOCHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 Oxopiperidin 3 Yl Pivalamide

Established Synthetic Pathways for N-(2-oxopiperidin-3-yl)pivalamide

The synthesis of this compound is typically achieved through a direct acylation reaction. This approach is favored for its efficiency and the ready availability of the necessary starting materials.

Retrosynthetic Analysis and Key Precursors for this compound

A retrosynthetic analysis of this compound reveals a straightforward disconnection at the amide bond. This bond is formed between the 3-amino group of a piperidin-2-one ring and a pivaloyl group. Consequently, the key precursors are identified as 3-aminopiperidin-2-one (B154931) and a suitable pivaloylating agent, such as pivaloyl chloride.

The primary precursor, 3-aminopiperidin-2-one, is a cyclic beta-amino acid derivative and is central to the synthesis. It is often used in its hydrochloride salt form (3-amino-2-piperidone hydrochloride) to enhance stability and ease of handling. The second key precursor, pivaloyl chloride (also known as trimethylacetyl chloride), serves as the source of the bulky tert-butylcarbonyl group.

Table 1: Key Precursors for this compound Synthesis

Precursor NameChemical StructureRole in Synthesis
3-Aminopiperidin-2-one (or its hydrochloride salt)Provides the core piperidin-2-one scaffold with the primary amine for acylation.
Pivaloyl ChlorideAcylating agent that introduces the pivaloyl group.

Step-by-Step Synthesis Protocols for this compound

The synthesis of this compound is typically carried out as a one-step acylation reaction. A general protocol is as follows:

Reaction Setup : 3-Aminopiperidin-2-one hydrochloride is dissolved or suspended in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

Base Addition : A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the mixture. The role of the base is to neutralize the hydrochloride salt and to scavenge the hydrochloric acid generated during the acylation reaction.

Acylation : Pivaloyl chloride is added to the reaction mixture, often in a dropwise manner, while maintaining a controlled temperature, typically at 0 °C to room temperature.

Reaction Monitoring and Workup : The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include aqueous washes, extraction, and solvent evaporation.

Purification : The crude product is then purified, commonly by column chromatography on silica (B1680970) gel or by recrystallization, to yield this compound as a pure solid.

Optimization of Synthetic Yields and Purity for this compound Production

The optimization of the synthesis of this compound focuses on several key parameters to maximize yield and purity.

Table 2: Parameters for Optimization of this compound Synthesis

ParameterConsiderations for Optimization
Solvent The choice of solvent can influence reaction rates and solubility of reagents. Dichloromethane is a common choice, but other aprotic solvents may be explored.
Base The selection and stoichiometry of the base are crucial. An excess of a hindered amine base like DIPEA is often used to ensure complete neutralization without competing in the acylation.
Temperature The reaction is typically initiated at a lower temperature (e.g., 0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.
Reagent Purity The purity of the starting materials, particularly the 3-aminopiperidin-2-one and pivaloyl chloride, is paramount for achieving high purity of the final product.
Purification Method The choice of purification technique, such as the eluent system for column chromatography or the solvent for recrystallization, is optimized to effectively remove unreacted starting materials and byproducts.

Strategies for the Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships.

Design Principles for this compound Analogue Libraries

The design of analogue libraries of this compound is guided by systematic structural modifications to explore the chemical space around the core scaffold. Key diversification points include:

The Acyl Group : The pivaloyl group can be replaced with a wide variety of other acyl groups, introduced via different acyl chlorides or carboxylic acids (using coupling agents). This allows for the exploration of the effects of steric bulk, electronics, and lipophilicity.

The Piperidinone Ring : Modifications to the piperidinone ring itself, such as substitution at other positions (e.g., N1, C4, C5, C6), can be explored. However, this often requires the synthesis of novel piperidinone precursors.

Chirality : As the 3-position of the piperidinone ring is a stereocenter, the synthesis of enantiomerically pure analogues is a critical aspect of library design.

Parallel Synthesis Approaches for this compound Derivatives

Parallel synthesis techniques are well-suited for the rapid generation of libraries of this compound derivatives. uniroma1.it These methods allow for the simultaneous synthesis of multiple compounds in an array format. A common approach involves the use of a common precursor, such as 3-aminopiperidin-2-one, which is then reacted with a diverse set of building blocks.

A typical parallel synthesis workflow for acyl derivatives would involve:

Array Preparation : Dispensing the common precursor (3-aminopiperidin-2-one) into an array of reaction vessels (e.g., a 96-well plate).

Reagent Addition : Adding a diverse library of acylating agents (e.g., various acyl chlorides or a pre-activated library of carboxylic acids) to the individual wells.

Reaction and Workup : Performing the reactions in parallel, followed by a streamlined workup and purification process, which may involve techniques like solid-phase extraction (SPE) or high-throughput purification by preparative HPLC.

This approach significantly accelerates the process of generating a large number of structurally related compounds for screening and further investigation. mdpi.com The use of solid-phase synthesis, where the piperidinone core or the acylating agent is attached to a resin, can also facilitate purification. researchgate.net

Diversity-Oriented Synthesis Applied to this compound Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules from a common starting material. This approach is particularly valuable in medicinal chemistry for the exploration of new chemical space and the discovery of novel bioactive compounds. The application of DOS principles to the this compound scaffold allows for the systematic variation of stereochemistry and the introduction of a wide range of functional groups, leading to libraries of analogues with potentially diverse biological activities.

A key strategy in the DOS of piperidine-containing compounds involves the use of multicomponent reactions (MCRs). MCRs, such as the Ugi and Castagnoli-Cushman reactions, enable the rapid assembly of complex molecular architectures in a single step from three or more starting materials. For instance, a hypothetical Ugi-type reaction could be envisioned for the synthesis of this compound analogues. This would involve the reaction of a suitable keto-acid, an amine, an isocyanide, and pivalic acid to generate a diverse library of N-acylated piperidinone derivatives. The variability of the inputs in MCRs allows for the creation of a multitude of structurally distinct products from a small set of building blocks.

Another approach to achieving molecular diversity is through the strategic functionalization of a common intermediate. For the this compound scaffold, a versatile synthetic route could proceed through a key intermediate such as a 3-aminopiperidin-2-one. This intermediate can then be subjected to a variety of derivatization reactions. For example, the amino group can be acylated with a diverse set of carboxylic acids, sulfonylated with various sulfonyl chlorides, or alkylated with different alkyl halides to introduce a wide range of substituents at this position.

Furthermore, the piperidinone ring itself offers multiple points for diversification. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce aryl or vinyl groups at specific positions on the ring, provided a suitable handle like a halogen is present. nih.gov For example, a bromo-substituted piperidinone precursor could undergo Suzuki or Buchwald-Hartwig couplings to introduce a variety of substituents. nih.gov

The table below illustrates potential diversification points on the this compound scaffold and examples of synthetic methods that can be employed.

Diversification PointSynthetic StrategyPotential Reagents
N1-Position Alkylation, ArylationAlkyl halides, Arylboronic acids (in a coupling reaction)
C3-Amide AcylationDiverse carboxylic acids, Acid chlorides
Piperidinone Ring C-H activation, Halogenation followed by cross-couplingVarious catalysts and coupling partners

By systematically exploring these diversification strategies, large and diverse libraries of this compound analogues can be generated for biological screening, accelerating the discovery of new therapeutic agents.

Green Chemistry Principles in the Synthesis of this compound and its Analogues

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its analogues is crucial for developing more sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of greener solvents, catalytic methods, and solvent-free reaction conditions.

A significant green chemistry approach applicable to the synthesis of the core lactam structure is the use of solvent-free or microwave-assisted reactions. nih.govnih.gov For example, the intramolecular cyclization of amino esters to form lactams can often be achieved under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction and improve yields. nih.gov This approach eliminates the need for potentially hazardous organic solvents, reduces energy consumption, and simplifies product purification.

The Castagnoli-Cushman reaction, a multicomponent reaction for the synthesis of lactams, has also been adapted to a solvent-free protocol. researchgate.net This method not only avoids the use of aromatic hydrocarbon solvents but also broadens the scope of accessible substitution patterns around the lactam core. researchgate.net Such a strategy could be adapted for the synthesis of substituted 3-aminopiperidin-2-one precursors, key intermediates for this compound.

Catalytic methods are another cornerstone of green chemistry. The use of catalysts, particularly in small amounts, is preferred over stoichiometric reagents as it reduces waste. For instance, the synthesis of N-substituted piperidones has been achieved using catalytic amounts of zirconium tetrachloride in a one-pot multicomponent synthesis. researchgate.net Furthermore, the development of recyclable catalysts, such as polymer-supported or nanomaterial-based catalysts, can further enhance the greenness of a synthetic route.

The table below summarizes some green chemistry approaches that could be applied to the synthesis of this compound and its analogues.

Green Chemistry PrincipleApplication in SynthesisExample
Atom Economy Multicomponent reactionsCastagnoli-Cushman reaction for lactam formation researchgate.net
Use of Catalysis Reduction of wasteZirconium tetrachloride catalyzed synthesis of piperidones researchgate.net
Benign Solvents/Solvent-free Reduced environmental impactMicrowave-assisted, solvent-free lactam cyclization nih.gov
Renewable Feedstocks Sustainable starting materialsExploration of bio-based starting materials for the piperidine (B6355638) core

By integrating these green chemistry principles into the synthetic design, the production of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Oxopiperidin 3 Yl Pivalamide

Design and Synthesis of N-(2-oxopiperidin-3-yl)pivalamide Analogues for SAR Elucidation

The systematic evaluation of the structure-activity relationships of this compound necessitates the synthesis of a focused library of analogues. The synthetic strategy typically revolves around the key intermediate, 3-amino-2-piperidone, which is a cyclic analogue of the amino acid ornithine. medchemexpress.com This intermediate can be prepared through various established routes, often starting from glutamic acid or related precursors, and its synthesis allows for the introduction of stereochemical control at the C3 position.

Once the chiral 3-amino-2-piperidone core is obtained, diversification can be readily achieved. The primary point of modification is the acylation of the 3-amino group. To elucidate the role of the pivaloyl group, analogues are designed by varying the steric bulk, lipophilicity, and electronic properties of the acyl substituent. This involves reacting the 3-amino-2-piperidone with a range of acyl chlorides or activated carboxylic acids.

A general synthetic scheme is outlined below:

Scheme 1: General Synthesis of N-(2-oxopiperidin-3-yl)amide Analogues

(A general synthetic route starting from a protected glutamic acid derivative to form the 3-amino-2-piperidone intermediate, followed by acylation to yield a library of analogues.)

Further diversity can be introduced by modifying the piperidone ring itself. This can involve substitution at the nitrogen atom (N1) or at the carbon atoms of the lactam ring (C4, C5, C6). These modifications, however, often require more complex multi-step syntheses starting from different precursors. nih.gov The design of these analogues aims to map the steric and electronic requirements of the binding site and to modulate the physicochemical properties of the compounds.

Positional and Substituent Effects on the Biological Activity of this compound Derivatives

The biological activity of this class of compounds is highly sensitive to the nature and position of substituents on both the acyl moiety and the piperidone ring.

The Acyl Moiety (Pivalamide Group): The tert-butyl group of the pivalamide (B147659) is a key feature. Its large, sterically demanding nature can confer selectivity for a specific biological target by fitting into a well-defined hydrophobic pocket. To probe this interaction, analogues with different alkyl and aryl groups are synthesized.

Steric Bulk: Replacing the tert-butyl group with smaller (e.g., acetyl, isobutyryl) or larger (e.g., adamantoyl) groups can reveal the optimal size of the hydrophobic pocket.

Lipophilicity: Altering the acyl group from the lipophilic pivaloyl to more polar groups can impact cell permeability and target engagement.

Electronic Effects: Introduction of electron-withdrawing or electron-donating groups on an aromatic acyl ring can modulate the hydrogen-bonding capacity of the amide N-H and C=O groups.

The Piperidone Ring:

N1 Position: Substitution on the lactam nitrogen can influence the molecule's polarity and hydrogen bonding potential. Small alkyl groups might be tolerated, while larger groups could clash with the target protein.

C4, C5, C6 Positions: Introduction of substituents on the carbon backbone of the piperidone ring can alter the conformation of the ring and the orientation of the 3-amido substituent, thereby affecting biological activity.

Illustrative SAR Data for N-(2-oxopiperidin-3-yl)amide Analogues

Compound R Group (Acyl Moiety) Relative Activity (Hypothetical) Rationale
1 (Parent) tert-Butyl (Pivaloyl) 100% Baseline activity with bulky, lipophilic group.
2 Isopropyl (Isobutyryl) 75% Reduced steric bulk may lead to a slightly weaker hydrophobic interaction.
3 Methyl (Acetyl) 20% Small size may not adequately fill the hydrophobic pocket.
4 Phenyl (Benzoyl) 90% Aromatic ring offers different hydrophobic and potential π-stacking interactions.
5 4-Chlorophenyl 120% Electron-withdrawing group may enhance binding or alter metabolic stability.
6 Cyclohexyl 110% Lipophilic and bulky, similar in size to tert-butyl but with different conformational properties.

Conformational Analysis and its Impact on this compound Activity

The six-membered piperidone ring of this compound is not planar and typically adopts a chair or twist-boat conformation. nih.govacs.org The specific conformation has a profound impact on the spatial orientation of the pivalamide substituent at the C3 position, which is critical for its interaction with a biological target.

The conformational preference is influenced by several factors:

A1,3 Strain: The interaction between the C3-substituent and the axial hydrogen at C5 can influence whether the substituent prefers an axial or equatorial position.

Amide Bond Planarity: The amide bond of the lactam ring has partial double-bond character, which influences the ring's geometry.

N-Acyl Group: The bulky pivaloyl group will have its own conformational preferences and can influence the puckering of the piperidone ring. acs.org

Computational modeling, such as Density Functional Theory (DFT), and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (specifically NOESY) are used to determine the favored conformations in solution. researchgate.net Studies on related piperidine (B6355638) systems have shown that the equilibrium between different chair conformers can be subtle and that both may be populated in solution. researchgate.net The biologically active conformation is the one that best fits the binding site of the target protein, which may not necessarily be the lowest energy conformation in solution.

Identification of Pharmacophoric Features of this compound for Target Interaction

A pharmacophore model for this class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structure of this compound and SAR principles from related lactam-containing molecules, a hypothetical pharmacophore can be proposed. researchgate.netnih.gov

The key pharmacophoric features likely include:

Hydrogen Bond Donor: The N-H group of the pivalamide.

Hydrogen Bond Acceptor: The C=O group of the pivalamide.

Hydrogen Bond Acceptor: The C=O group of the lactam ring.

Hydrophobic/Steric Feature: The bulky tert-butyl group.

Chiral Center: The stereochemistry at the C3 position, which dictates the precise 3D orientation of the other features.

Pharmacophore Model

(A 3D representation showing the key pharmacophoric points: hydrogen bond donors/acceptors and a hydrophobic region.)

This model serves as a valuable tool in virtual screening and the rational design of new, potentially more potent analogues. nih.gov The distances and angles between these features are critical for optimal binding to a target.

Impact of Stereochemistry on the Biological Profile of this compound

The C3 position of the piperidone ring is a stereocenter, meaning this compound can exist as two enantiomers: (R)-N-(2-oxopiperidin-3-yl)pivalamide and (S)-N-(2-oxopiperidin-3-yl)pivalamide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. mdpi.comresearchgate.net

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer (the eutomer) will typically have a much better three-dimensional fit with the binding site than the other (the distomer). mdpi.com

The synthesis of enantiomerically pure forms of this compound is therefore crucial for a complete understanding of its biological profile. This is typically achieved by using a chiral starting material or by employing a chiral resolution step during the synthesis. The biological activity of each individual enantiomer must then be assessed. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov Studies on related chiral compounds have consistently shown that stereochemistry is a critical determinant of potency and selectivity. mdpi.com

Illustrative Stereochemistry-Activity Data

Compound Stereochemistry Relative Activity (Hypothetical) Rationale
(S)-enantiomer S at C3 100% Assumed eutomer with optimal fit to the target's chiral binding site.
(R)-enantiomer R at C3 5% The distomer, with a poor fit to the binding site, resulting in significantly lower activity.
Racemic Mixture (R/S) at C3 ~50% Activity is approximately half that of the pure eutomer, as the mixture is 50% eutomer.

Preclinical Pharmacological and Biological Investigations of N 2 Oxopiperidin 3 Yl Pivalamide

In Vitro Biological Screening Assays for N-(2-oxopiperidin-3-yl)pivalamide

In the early stages of drug discovery, a comprehensive in vitro biological screening is essential to characterize the activity of a novel compound like this compound. This process involves a battery of assays designed to elucidate the compound's mechanism of action, identify its molecular targets, and assess its effects in cellular models.

To determine if this compound interacts with specific receptors, radioligand binding assays are a standard approach. nih.govnih.gov These assays measure the affinity of the compound for a wide array of known receptors by assessing its ability to displace a radiolabeled ligand that is known to bind to the target receptor. The potency and selectivity of the compound can be determined from these studies. nih.gov

A hypothetical screening panel for this compound might include receptors from major classes such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. The results would be typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to achieve 50% inhibition of the radioligand binding.

Table 1: Hypothetical Receptor Binding Profile for this compound

Receptor Target Ligand Displaced Ki (nM)
Opioid Receptor (Mu) [3H]-DAMGO >10,000
Dopamine Receptor (D2) [3H]-Spiperone >10,000
Serotonin Receptor (5-HT2A) [3H]-Ketanserin >10,000

Note: This table is illustrative and does not represent actual experimental data.

The potential for this compound to inhibit the activity of various enzymes would be investigated through a series of enzyme inhibition assays. These assays are crucial for identifying potential mechanisms of action and off-target effects. A broad panel of enzymes, including kinases, proteases, and metabolic enzymes like cyclooxygenases (COX), would typically be screened.

For instance, the ability of this compound to inhibit COX-1 and COX-2 could be assessed to determine its potential anti-inflammatory activity.

Table 2: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme Target IC50 (µM)
Cyclooxygenase-1 (COX-1) >100
Cyclooxygenase-2 (COX-2) >100
Cathepsin S >100

Note: This table is illustrative and does not represent actual experimental data.

Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of a compound. researchgate.net These assays can measure a wide range of cellular responses, including cell proliferation, cytotoxicity, and the modulation of specific signaling pathways. For this compound, a panel of cancer cell lines could be used to assess its anti-proliferative effects. Additionally, assays measuring the release of inflammatory mediators from immune cells could provide insights into its potential immunomodulatory properties.

High-throughput screening (HTS) allows for the rapid screening of large compound libraries to identify molecules that modulate the activity of a specific biological target or pathway. uu.nlresearchgate.netnih.govresearchgate.net If a specific target for this compound were identified, HTS could be employed to discover other molecules that interact with the same target. researchgate.net This approach is instrumental in identifying lead compounds for further drug development.

In Vivo Efficacy Studies of this compound in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies to evaluate their efficacy in animal models of disease. researchgate.netnih.govresearchgate.netmdpi.com The choice of animal model depends on the intended therapeutic indication. For example, if in vitro data suggested anti-inflammatory properties for this compound, it might be tested in rodent models of arthritis or inflammatory skin disease. researchgate.net

These studies are critical for establishing a proof-of-concept for the compound's therapeutic potential and for understanding its pharmacokinetic and pharmacodynamic properties in a whole-organism system. nih.govresearchgate.net

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Histopathological and Molecular Investigations in this compound-Treated Animal Models

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Molecular Mechanisms of Action Moa of N 2 Oxopiperidin 3 Yl Pivalamide

Identification of Primary Biological Targets for N-(2-oxopiperidin-3-yl)pivalamide

The initial and most critical step in understanding a compound's mechanism of action is the identification of its primary biological targets. However, at present, there is no specific information in the public domain identifying the direct molecular binding partners of this compound. The following subsections outline the established methodologies that would be employed for such an investigation.

Target Deconvolution Strategies for this compound

Target deconvolution is the process of identifying the molecular target of a compound that has been discovered through phenotype-based screening. nih.gov This process is crucial for understanding a drug's mechanism of action and potential off-target effects. nih.gov Common strategies include both direct and indirect approaches. nih.gov Direct methods often involve affinity-based techniques to isolate the target, while indirect methods may involve analyzing downstream cellular responses. For this compound, no published studies detailing the use of these strategies are available.

Affinity-Based Probes and Proteomics in this compound Target Discovery

Affinity-based proteomics is a powerful tool for target identification. nih.gov This technique typically involves modifying the compound of interest to create a probe that can be used to "pull down" its binding partners from a complex biological sample, such as a cell lysate. nih.gov These captured proteins are then identified using mass spectrometry. There are no publicly accessible reports of the development or use of an affinity probe for this compound.

Structural Biology Studies of this compound-Target Complexes (e.g., X-ray Crystallography, NMR)

Once a primary target is identified, structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level insights into the interaction between the compound and its target. mdpi.comnih.gov These studies are fundamental for understanding the precise binding mode and for guiding further drug development. nih.gov As the biological targets of this compound remain unidentified, no structural data for any such complexes exist in the public record. While NMR data for the compound itself is available, this does not provide information on its biological interactions. rsc.org

Elucidation of Downstream Signaling Pathways Modulated by this compound

Understanding how a compound affects cellular signaling pathways provides further insight into its mechanism of action. This is often achieved by studying changes in gene expression and protein modifications following treatment with the compound.

Gene Expression Profiling in Response to this compound

Gene expression profiling, often performed using microarray or RNA-sequencing technologies, can reveal which genes are up- or down-regulated in response to a compound. nih.govnih.gov This information can help to identify the cellular processes and pathways affected by the compound. A comprehensive search of scientific databases reveals no published studies on the effects of this compound on global gene expression.

Protein Phosphorylation and Post-Translational Modifications Induced by this compound

Many signaling pathways are regulated by protein phosphorylation and other post-translational modifications. Analyzing changes in the phosphoproteome or other modified proteins after compound treatment can elucidate the specific signaling cascades that are activated or inhibited. There is currently no available data on how this compound influences protein phosphorylation or any other post-translational modifications within a biological system.

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Preclinical Pharmacokinetics Pk and Pharmacodynamics Pd of N 2 Oxopiperidin 3 Yl Pivalamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of N-(2-oxopiperidin-3-yl)pivalamide in Preclinical Models

The characterization of a drug candidate's ADME properties is fundamental to understanding its disposition within a biological system. These studies are crucial for predicting human pharmacokinetics and for designing safe and effective dosing regimens.

In Vitro ADME Assays for this compound (e.g., Caco-2 permeability, microsomal stability)

Caco-2 Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict the oral absorption of drugs. nih.gov When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier function of the gut wall. nih.gov The permeability of a compound across this monolayer is measured by its apparent permeability coefficient (Papp). nih.gov A bidirectional assay, measuring transport from the apical (lumenal) to the basolateral (blood) side and vice versa, can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.comnih.gov

Illustrative Data for Caco-2 Permeability Assay

Compound Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (Papp(B-A)/Papp(A-B)) Predicted Human Absorption
Atenolol (Low Permeability Marker) 0.5 0.6 1.2 Low
Antipyrine (High Permeability Marker) 30 28 0.9 High

Microsomal Stability: Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov An in vitro microsomal stability assay assesses the rate at which a compound is metabolized by these enzymes. nih.govresearchgate.net This provides an estimate of its intrinsic clearance, which is a key determinant of its in vivo half-life and oral bioavailability. nih.govresearchgate.net The stability is typically reported as the percentage of the compound remaining after a specific incubation time or as the in vitro half-life (t½). nih.gov

Illustrative Data for Microsomal Stability Assay

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes Value Value
Rat Liver Microsomes Value Value
Dog Liver Microsomes Value Value

In Vivo PK Profiling of this compound in Animal Species (e.g., half-life, clearance, bioavailability)

Following in vitro characterization, in vivo pharmacokinetic studies are conducted in animal models (e.g., mice, rats, dogs, monkeys) to understand how the compound behaves in a whole organism. nih.gov After administration (typically intravenous and oral), blood samples are collected over time to determine key PK parameters. mdpi.com

Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation unchanged.

Illustrative In Vivo Pharmacokinetic Parameters

Species Route Half-life (t½, h) Clearance (CL, mL/min/kg) Volume of Distribution (Vd, L/kg) Bioavailability (F%)
Rat IV Value Value Value N/A
PO Value N/A N/A Value
Dog IV Value Value Value N/A

Metabolite Identification and Characterization for this compound

Metabolite identification studies aim to determine the chemical structures of metabolites formed from the parent drug. chemrxiv.org This is crucial as metabolites can be active, inactive, or even toxic. These studies are typically performed using in vitro systems like hepatocytes or microsomes, as well as in vivo samples from PK studies. chemrxiv.orgnih.gov Advanced analytical techniques like high-resolution mass spectrometry are employed to identify and elucidate the structures of these metabolic products. nih.gov Common metabolic pathways include oxidation, hydrolysis, and conjugation (e.g., glucuronidation). nih.gov

Drug-Drug Interaction Potential of this compound in Preclinical Studies

The potential for a new drug to interact with co-administered medications is a significant safety concern. Preclinical studies evaluate a compound's potential to inhibit or induce major drug-metabolizing enzymes, such as the CYP450 isoforms. nih.govnih.gov For instance, a compound that inhibits CYP3A4 could increase the plasma concentrations of other drugs metabolized by this enzyme, potentially leading to toxicity. nih.gov Conversely, an inducer could decrease the efficacy of co-administered drugs. nih.gov

Pharmacodynamic Biomarkers for this compound

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's pharmacological effect on the body. nih.gov These can range from target engagement markers to measures of downstream biological or physiological changes. nih.govfda.gov The identification and validation of a robust PD biomarker are essential for demonstrating proof-of-concept and for guiding dose selection in clinical trials. nih.govnih.gov

Relationship Between this compound Exposure and Pharmacological Response

A key goal of preclinical development is to establish a clear relationship between the drug's concentration in the body (exposure, a PK parameter) and the intensity of its pharmacological effect (response, a PD parameter). nih.gov This PK/PD relationship is critical for predicting the therapeutic dose range in humans. fda.govnih.gov By correlating parameters like AUC (Area Under the Curve) or Cmax (maximum concentration) with a PD biomarker, researchers can model the exposure levels needed to achieve a desired therapeutic effect. nih.gov

Despite a comprehensive search for scientific literature, there is currently a lack of publicly available information regarding the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of the chemical compound this compound.

Specifically, detailed research findings on the development and validation of pharmacodynamic assays for this compound are not present in the accessible scientific domain. This includes the absence of information regarding its mechanism of action, specific biomarkers, and the establishment of assays to measure its biological effects.

Therefore, it is not possible to provide an article on the preclinical pharmacokinetics and pharmacodynamics of this compound, as requested.

Computational and in Silico Approaches in N 2 Oxopiperidin 3 Yl Pivalamide Research

Molecular Docking and Dynamics Simulations for N-(2-oxopiperidin-3-yl)pivalamide-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this involves computationally placing the molecule into the binding site of a target protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Research on related 2-oxoamide inhibitors has successfully used molecular docking to understand their binding modes. nih.govacs.org For instance, studies on 2-oxoamide inhibitors of phospholipase A2 revealed that the 2-oxoamide functional group is crucial for interaction with key residues in the enzyme's active site. nih.govacs.orgnih.gov In the case of this compound, docking studies would aim to identify key interactions, such as hydrogen bonds formed by the amide and oxopiperidinyl groups, and hydrophobic interactions involving the pivaloyl group.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. Following docking, an MD simulation can be run to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein. nih.govrsc.org For the this compound-target complex, MD simulations would reveal the persistence of key interactions identified in docking, providing a more accurate picture of the binding event. nih.govacs.org Studies on similar piperidine (B6355638) derivatives have used MD simulations to confirm the stability of docking poses and to understand the interactions with crucial amino acid residues. nih.govrsc.orgresearchgate.netnih.gov

A hypothetical docking result for this compound with a target protein is presented below:

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondCarbonyl oxygen (pivalamide)ASN-1502.9
Hydrogen BondAmide N-H (pivalamide)GLU-1203.1
Hydrogen BondCarbonyl oxygen (piperidine)SER-1222.8
Hydrophobictert-butyl group (pivalamide)LEU-85, VAL-90-

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgnih.gov For this compound, QSAR studies would involve synthesizing and testing a series of derivatives with modifications at various positions, such as the piperidine ring or the pivaloyl group.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.netnih.govnih.gov

While specific QSAR studies on this compound are not widely published, research on other piperidine derivatives has demonstrated the utility of this approach. researchgate.netnih.govnih.govmdpi.com Such models can predict the activity of newly designed compounds, thereby guiding synthetic efforts toward more potent derivatives. longdom.org

A hypothetical QSAR data table for a series of this compound derivatives might look as follows:

CompoundlogPMolecular WeightPolar Surface AreaExperimental pIC50Predicted pIC50
This compound 1.85212.3058.616.56.4
Derivative 12.15226.3358.616.86.9
Derivative 21.55198.2767.846.26.1
Derivative 32.50240.3558.617.17.2

Virtual Screening and Ligand-Based Design for this compound Analogues

Virtual screening and ligand-based design are computational strategies used to identify new, potentially active compounds from large chemical databases. nih.govnih.govresearchgate.net These methods are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov

Ligand-Based Design leverages the knowledge of known active molecules, like this compound, to design new analogues. numberanalytics.comfiveable.mestudysmarter.co.ukslideshare.net This can involve several approaches:

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for this compound would be built based on its structure and used to search databases for other molecules that fit the model. nih.gov

Molecular Similarity Analysis : This involves searching for compounds that are structurally similar to this compound, based on 2D fingerprints or 3D shape, with the assumption that similar molecules may have similar biological activities. researchgate.netfiveable.me

Virtual Screening is the application of these ligand-based (or structure-based) methods to screen large libraries of compounds computationally, prioritizing a smaller, more manageable number for experimental testing. nih.govresearchgate.netexcelra.com This significantly reduces the time and cost associated with high-throughput screening. ncsu.edu

Prediction of ADME Properties of this compound using Computational Tools

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational tools and web servers, such as SwissADME and pkCSM, are widely used to predict these properties early in the drug discovery process, helping to identify compounds with potentially poor pharmacokinetic profiles. springernature.comnih.govyoutube.comuq.edu.au

For this compound, these tools can predict a range of properties based on its chemical structure:

Absorption : Predictions include intestinal absorption, Caco-2 cell permeability, and adherence to rules like Lipinski's Rule of Five.

Distribution : Parameters like blood-brain barrier permeability and plasma protein binding are estimated.

Metabolism : The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion : Properties related to clearance and half-life can be estimated.

Below is a table of predicted ADME properties for this compound, typical of what would be generated by such computational tools. youtube.com

PropertyPredicted ValueInterpretation
Molecular Weight212.30 g/mol Compliant with Lipinski's Rule (<500)
logP (Lipophilicity)1.85Optimal range for drug-likeness
Topological Polar Surface Area58.61 ŲGood potential for cell permeability
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PermeantNoUnlikely to cross into the brain
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme

Cheminformatics and Data Mining for this compound Related Research

Cheminformatics combines chemistry, computer science, and information science to store, search, and analyze chemical data. longdom.orgncsu.edulongdom.orgnih.gov Data mining in this context involves extracting valuable knowledge from large chemical databases like PubChem and ChEMBL. youtube.comoup.comnih.govcam.ac.uknih.gov

In the context of this compound research, cheminformatics and data mining can be applied in several ways:

Similarity and Substructure Searching : Identifying all known compounds in public or commercial databases that contain the 2-oxopiperidin-3-yl pivalamide (B147659) scaffold. youtube.com This can reveal existing patents, related research, and commercially available analogues.

SAR Data Analysis : Analyzing datasets of related compounds with their associated biological activities to identify trends and patterns that might not be obvious from a small set of molecules. excelra.com This can inform the design of QSAR models and future synthetic targets.

Chemical Space Analysis : Visualizing the chemical space occupied by this compound and its analogues to identify areas for novel scaffold design and to ensure diversity in a compound library. fiveable.me

These computational approaches provide a comprehensive framework for advancing the research and development of this compound and its derivatives, from initial hit identification to lead optimization and beyond.

Preclinical Profile of this compound: A Review of Therapeutic Potential

Initial investigations into the therapeutic applications of this compound at the preclinical level are currently limited. Extensive searches of scientific literature and databases have not yielded specific studies on this particular chemical entity. Therefore, a detailed analysis based on direct preclinical evidence for this compound cannot be provided at this time.

While direct data is unavailable, the structural motifs of this compound, namely the piperidin-2-one core and the pivalamide group, are found in various biologically active molecules. Research into derivatives of these parent structures may offer insights into the potential, though currently hypothetical, therapeutic avenues for this compound.

Emerging Research Directions and Future Challenges for N 2 Oxopiperidin 3 Yl Pivalamide

The scientific investigation into N-(2-oxopiperidin-3-yl)pivalamide and its structural analogs is advancing into a new era, propelled by significant technological progress and a more profound comprehension of molecular biology. Future research endeavors are anticipated to unveil novel biological functions, enhance its potential applications, and address the current obstacles in its use. This section delineates the emerging research trajectories and forthcoming challenges that will define the scientific inquiry into this compound and its associated structural class.

Q & A

Q. What are the established synthetic routes for N-(2-oxopiperidin-3-yl)pivalamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous compounds (e.g., ), a common approach includes:

Amide bond formation : Reacting 2-oxopiperidin-3-amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the pivalamide group.

Functional group protection : Protecting reactive sites (e.g., carbonyl or hydroxyl groups) using tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups to prevent side reactions.

Purification : Column chromatography or recrystallization to isolate the product.
Critical conditions include anhydrous solvents (e.g., dichloromethane), controlled temperature (0–25°C), and inert atmospheres (N₂/Ar) to minimize hydrolysis or oxidation .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure. For example, the pivalamide methyl groups appear as a singlet at ~1.2 ppm (¹H), while the 2-oxopiperidin ring protons show distinct splitting patterns .
  • HPLC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, and HPLC purity analysis (>95%) ensures no residual starting materials.
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software () is widely used to refine crystal structures, particularly for resolving stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Intermediate in drug discovery : Used to synthesize analogs targeting enzyme inhibition (e.g., kinases, proteases) due to its rigid 2-oxopiperidin scaffold and stable pivalamide group .
  • Biological activity screening : Evaluated in vitro for antimicrobial or anticancer activity via assays like MTT or bacterial growth inhibition. Dose-response curves and IC₅₀ values are calculated to assess potency .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address low yields in scale-up reactions?

  • Methodological Answer :
  • Reaction engineering : Use flow chemistry to improve heat/mass transfer and reduce side reactions (e.g., epimerization).
  • Catalyst screening : Test palladium or copper catalysts for coupling steps (if applicable) to enhance efficiency.
  • DoE (Design of Experiments) : Systematic variation of parameters (solvent polarity, temperature, stoichiometry) to identify optimal conditions .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., docking vs. bioactivity results)?

  • Methodological Answer :
  • Data validation : Cross-check computational models (e.g., molecular docking with AutoDock Vina) against crystallographic data () to refine binding site predictions.
  • Experimental replication : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities and validate docking scores .

Q. What strategies mitigate instability of this compound in aqueous or oxidative environments?

  • Methodological Answer :
  • Formulation studies : Encapsulate the compound in cyclodextrins or liposomes to enhance solubility and stability.
  • Degradation analysis : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products. Adjust storage conditions (e.g., -20°C under argon) based on findings .

Q. What computational methods are suitable for modeling the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • QSAR modeling : Employ Gaussian or Schrödinger Suite to correlate electronic properties (HOMO/LUMO energies) with bioactivity.
  • MD simulations : Run 100-ns molecular dynamics trajectories to study conformational flexibility and target interactions .

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine data using SHELXL () to assign absolute configuration.
  • Patterson maps : Analyze heavy-atom derivatives (e.g., iodinated analogs) to resolve chiral centers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.